Technical Guide: Physicochemical and Synthetic Profile of N-(3-bromophenyl)-2-phenylbutanamide
Technical Guide: Physicochemical and Synthetic Profile of N-(3-bromophenyl)-2-phenylbutanamide
Abstract: This document provides a comprehensive technical overview of N-(3-bromophenyl)-2-phenylbutanamide, a substituted aromatic amide. While this compound is not extensively characterized in public literature, this guide synthesizes its core chemical properties, a detailed protocol for its laboratory-scale synthesis, and predicted analytical characteristics based on established principles of organic chemistry and spectroscopy. This whitepaper is intended for researchers in medicinal chemistry, materials science, and drug development who require a foundational understanding of this molecule for further investigation.
Chemical Identity and Structure
N-(3-bromophenyl)-2-phenylbutanamide is a secondary amide featuring a chiral center at the alpha-position to the carbonyl group. The structure consists of a 2-phenylbutanoyl group attached to the nitrogen atom of a 3-bromoaniline moiety.
-
IUPAC Name: N-(3-bromophenyl)-2-phenylbutanamide
-
Molecular Formula: C₁₆H₁₆BrNO
-
Molecular Weight: 318.21 g/mol
-
CAS Number: Not assigned or readily available in public databases.
Below is a diagram illustrating the chemical structure of the title compound.
Figure 1: Chemical Structure of N-(3-bromophenyl)-2-phenylbutanamide.
Physicochemical Properties
Experimental data for this specific compound are scarce. The properties below are calculated or predicted based on the constituent functional groups and analogous structures.
| Property | Value / Description | Source / Justification |
| Molecular Weight | 318.21 g/mol | Calculated from Formula: C₁₆H₁₆BrNO |
| Appearance | Predicted: White to off-white crystalline solid. | Based on similar N-aryl amides. |
| Melting Point | Predicted: >100 °C | Amides are typically solids with higher melting points than their precursor amines and carboxylic acids. |
| Solubility | Predicted: Insoluble in water. Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, and Ethanol. | The large nonpolar aromatic rings and alkyl chain dominate the molecule's polarity. |
| XLogP3 | ~4.5 (Predicted) | Calculated based on structural fragments; indicates high lipophilicity. |
| Hydrogen Bond Donor | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptor | 1 (Carbonyl C=O) | Calculated |
Synthesis Protocol: Acyl Chloride-Mediated Amidification
The most direct and reliable method for synthesizing N-(3-bromophenyl)-2-phenylbutanamide is via the Schotten-Baumann reaction.[1] This involves the nucleophilic acyl substitution of a highly reactive acyl chloride with an amine.[2][3] The workflow involves two primary stages: activation of the carboxylic acid to an acyl chloride, followed by coupling with the amine.
Figure 2: Workflow for the Synthesis of N-(3-bromophenyl)-2-phenylbutanamide.
Step-by-Step Methodology
Stage 1: Synthesis of 2-Phenylbutanoyl Chloride [4][5]
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser (fitted with a drying tube or nitrogen inlet), add 2-phenylbutanoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous dichloromethane (DCM) to dissolve the acid. Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) to the solution at room temperature.
-
Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid's hydroxyl group into a chlorosulfite leaving group, which then decomposes to SO₂ and Cl⁻, forming the highly electrophilic acyl chloride.[1]
-
-
Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. Monitor the reaction by observing the cessation of gas (SO₂ and HCl) evolution.
-
Isolation: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-phenylbutanoyl chloride is typically an oil and is used directly in the next step without further purification.[6]
Stage 2: Amide Coupling (Schotten-Baumann Reaction) [1][]
-
Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-bromoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1-1.2 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[]
-
-
Reagent Addition: Cool the amine solution to 0°C using an ice bath. Dissolve the crude 2-phenylbutanoyl chloride from Stage 1 in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA and any unreacted aniline), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to begin the drying process).
-
-
Isolation & Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure N-(3-bromophenyl)-2-phenylbutanamide.
Predicted Spectroscopic Data
The following data are predicted based on the chemical structure and are essential for the validation of the synthetic product.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. DFT calculations on similar amides suggest characteristic vibrational frequencies.[8][9]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | N-H Stretch (Amide) | Medium, Sharp |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2960-2850 | Aliphatic C-H Stretch | Medium |
| ~1660 | C=O Stretch (Amide I Band) | Strong |
| ~1540 | N-H Bend / C-N Stretch (Amide II Band) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 8.5-7.5 (br s, 1H): Amide N-H .
-
δ 7.8-7.0 (m, 9H): Aromatic protons from both the phenyl and bromophenyl rings. The protons on the bromophenyl ring will show complex splitting patterns characteristic of a 1,3-disubstituted ring.
-
δ 3.5 (t, 1H): Methine proton (CH ) at the chiral center (alpha to carbonyl).
-
δ 2.1-1.8 (m, 2H): Methylene protons (-CH₂ -CH₃).
-
δ 0.9 (t, 3H): Methyl protons (-CH₂-CH₃ ).
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~174: Amide Carbonyl (C =O).
-
δ 140-120: Aromatic carbons, including the carbon bearing the bromine atom (C -Br) at ~122 ppm.
-
δ ~55: Methine carbon (C H) at the chiral center.
-
δ ~27: Methylene carbon (-C H₂-).
-
δ ~12: Methyl carbon (-C H₃).
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A prominent feature will be the isotopic pattern for the molecular ion due to the presence of one bromine atom. Expect two peaks of nearly equal intensity at m/z 317 (for ⁷⁹Br) and m/z 319 (for ⁸¹Br).
-
Key Fragmentation: Expect cleavage of the amide bond, leading to fragments corresponding to the 3-bromoaniline cation and the 2-phenylbutanoyl cation.
Biological Activity and Safety Considerations
-
Potential Biological Activity: The biological profile of N-(3-bromophenyl)-2-phenylbutanamide has not been characterized. However, the N-aryl amide scaffold is present in numerous biologically active compounds, including those with anti-inflammatory, anti-cancer, and CNS-active properties.[10] The presence of the bromophenyl group often enhances lipophilicity, which can influence pharmacokinetic properties and protein binding. Further screening is required to determine its biological potential.
-
Safety and Handling:
-
This compound should be treated as potentially hazardous. The precursor, 3-bromoaniline, is toxic if ingested, inhaled, or absorbed through the skin.
-
Always handle N-(3-bromophenyl)-2-phenylbutanamide in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for the precursors (3-bromoaniline and 2-phenylbutanoic acid) for detailed handling and disposal information.
-
References
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-bromophenyl)butanamide. PubChem. Retrieved February 13, 2026, from [Link]
-
Homework.Study.com. (n.d.). Propose a stepwise synthesis for 2-phenylethanoyl chloride, using toluene and/or carbon dioxide.... Retrieved February 13, 2026, from [Link]
-
Career Henan Chemical Co. (n.d.). 2-Phenylbutanoyl chloride. Retrieved February 13, 2026, from [Link]
-
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize.... Retrieved February 13, 2026, from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PMC. Retrieved February 13, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Phenylbutyryl chloride. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
-
Molport. (n.d.). 2-phenylbutanoyl chloride | 36854-57-6. Retrieved February 13, 2026, from [Link]
-
Axios Research. (n.d.). 2-phenylbutanamide - CAS - 90-26-6. Retrieved February 13, 2026, from [Link]
-
ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved February 13, 2026, from [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. pearson.com [pearson.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 2-Phenylbutanoyl chloride - Career Henan Chemical Co. [coreychem.com]
- 5. 2-Phenylbutyryl chloride [webbook.nist.gov]
- 6. 2-Phenylbutyryl Chloride | High Purity | For R&D [benchchem.com]
- 8. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
